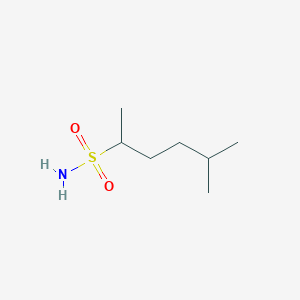

5-Methylhexane-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO2S |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

5-methylhexane-2-sulfonamide |

InChI |

InChI=1S/C7H17NO2S/c1-6(2)4-5-7(3)11(8,9)10/h6-7H,4-5H2,1-3H3,(H2,8,9,10) |

InChI Key |

YJUGNZVQEZBSAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methylhexane 2 Sulfonamide and Structural Analogues

Classical Sulfonylation Reactions

The traditional approach to forming the sulfonamide bond is through the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg This method's reliability and simplicity have made it a cornerstone of sulfonamide synthesis for decades. sci-hub.se

The reaction between an amine and a sulfonyl chloride is the most conventional method for preparing sulfonamides. sci-hub.se This nucleophilic substitution reaction typically requires a base to neutralize the hydrochloric acid byproduct generated during the process. sci-hub.se

The direct synthesis of 5-Methylhexane-2-sulfonamide (B6233875) via this classical route involves the reaction of its corresponding sulfonyl chloride precursor, 5-methylhexane-2-sulfonyl chloride, with ammonia (B1221849) or an ammonia equivalent. While specific literature on the synthesis of this exact aliphatic sulfonyl chloride is not prevalent, the general methodology is well-established. The sulfonyl chloride, possessing an electrophilic sulfur atom, readily reacts with the nucleophilic amine. The precursor, 5-methylhexane-2-sulfonyl chloride, would first need to be synthesized, often through the oxidative chlorination of 5-methylhexane-2-thiol. organic-chemistry.orgorganic-chemistry.org

The efficiency of the amine-sulfonyl chloride coupling is highly dependent on the chosen reaction conditions, particularly the solvent and the base used. The base is crucial for scavenging the HCl formed, driving the reaction to completion. sci-hub.se Common bases include tertiary amines like triethylamine (B128534) (TEA) and pyridine. ekb.egcbijournal.com The choice of solvent influences the solubility of reactants and the reaction rate. A range of aprotic solvents are commonly employed, including tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane (B109758) (DCM). ekb.eg Optimization of these parameters is key to achieving high yields and purity. researchgate.net For instance, reactions using TEA as a base in DCM or THF are frequently reported. ekb.eg

To circumvent the issues associated with preparing and handling potentially unstable sulfonyl chlorides, methods starting from more stable thiol or disulfide precursors have been developed. rsc.org These oxidative strategies generate the reactive sulfonyl species in situ, which then couples with an amine in a one-pot procedure. rsc.orgresearchgate.net This approach is often more atom-economical and can be performed under milder conditions. rsc.org Disulfides have been shown to be equally effective coupling partners as their parent thiols. nih.gov

A powerful strategy in modern sulfonamide synthesis is the in-situ generation of sulfonyl chlorides from thiols or disulfides, followed by immediate reaction with an amine. researchgate.netorganic-chemistry.org This is achieved through oxidative chlorination, where an oxidizing agent and a chloride source convert the thiol to a sulfonyl chloride within the reaction vessel. organic-chemistry.org This transient intermediate is then trapped by the amine present in the mixture to yield the final sulfonamide. rsc.org This method avoids the isolation of the often sensitive sulfonyl chloride. researchgate.net A variety of reagent systems have been developed for this transformation.

Oxidative Approaches from Thiol and Disulfide Precursors

Modern and Sustainable Synthetic Innovations

Recent research has focused on developing greener and more efficient methodologies for sulfonamide synthesis. These innovations aim to reduce waste, avoid hazardous reagents, and utilize sustainable resources. Key advancements include electrochemical synthesis and the use of eco-friendly solvent systems.

One of the most modern approaches involves the electrochemical oxidative coupling of thiols and amines. nih.gov This method is exceptionally environmentally benign as it is driven entirely by electricity, requires no sacrificial chemical oxidants or catalysts, and produces hydrogen gas as the only byproduct. acs.org The reaction proceeds rapidly, often within minutes, by first anodically oxidizing the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then couples with the disulfide to ultimately form the sulfonamide after subsequent oxidation steps. nih.govrsc.org

Another significant area of innovation is the use of sustainable solvents. rsc.org Researchers have developed protocols for the oxidative chlorination of thiols and subsequent amination in green media such as water, ethanol, and glycerol. researchgate.net For example, using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as the oxidant allows for the synthesis of sulfonamides in good to excellent yields in these benign solvents, featuring a simple, filtration-based workup. rsc.orgresearchgate.net

For the synthesis of aryl sulfonamide structural analogues, an innovative copper-catalyzed method has been developed that starts from aromatic carboxylic acids and amines. acs.orgnih.gov This strategy leverages a decarboxylative chlorosulfonylation, merging traditional amide coupling partners to generate sulfonamides, thereby expanding the range of readily available starting materials for their synthesis. nih.gov

Metal-Catalyzed Sulfonamidation and C-H Functionalization

Transition metal catalysis has become a cornerstone for the synthesis of complex molecules, enabling reactions that are otherwise challenging. For sulfonamides, these methods include cross-coupling reactions to form the carbon-sulfur bond and direct C-H amination to install the nitrogen-sulfur moiety onto an existing aliphatic backbone. dntb.gov.uaresearchgate.net

Palladium catalysis is a powerful tool for forming C–S and C–N bonds. One strategy involves the Suzuki-Miyaura cross-coupling of in situ generated sulfamoyl chlorides with boronic acids. nih.govnih.gov For aliphatic analogues, this can be adapted by coupling alkylboronic acids or by using alternative palladium-catalyzed reactions that couple alkyl halides with sulfonamide precursors. nih.gov Another approach is the palladium-catalyzed coupling of aryl or alkyl iodides with a sulfur dioxide surrogate, which can then be converted in a one-pot process to the desired sulfonamide by treatment with an amine. organic-chemistry.org

A notable palladium-catalyzed three-component synthesis utilizes sulfuric chloride as a source for the –SO2– group, coupling it with secondary amines and arylboronic acids. nih.gov This method demonstrates high functional group tolerance, though it is not suitable for primary amines. nih.gov Furthermore, site-selective C–H functionalization can be achieved by converting an arene into an aryl thianthrenium salt, which then undergoes palladium-catalyzed coupling with a sulfur dioxide source like Rongalite (sodium hydroxymethanesulfinate). The resulting intermediate can be unmasked and aminated to yield the sulfonamide. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Sulfonamide Synthesis

| Catalyst/Reagent | Coupling Partners | Key Feature | Reference |

|---|---|---|---|

| Pd(0) / Phenyl Chlorosulfate | Arylboronic Acids + Amines | In situ generation of sulfonyl chloride for subsequent amination. | nih.gov |

| Pd Catalyst / DABSO | Aryl Iodides + Amines | Use of a stable SO₂ surrogate for one-pot synthesis. | organic-chemistry.org |

| Pd Catalyst / Sulfuric Chloride | Arylboronic Acids + Secondary Amines | Three-component coupling using S(VI) source, avoiding external oxidants. | nih.gov |

| Pd(dppf)Cl₂ / Rongalite | Aryl Thianthrenium Salts + Amines | Site-selective C–H functionalization followed by C–S bond formation. | acs.org |

Copper-based catalytic systems are widely investigated for sulfonamide synthesis due to copper's varied oxidation states and ability to catalyze reactions like C-H functionalization and multicomponent reactions. dntb.gov.ua Copper salts can effectively catalyze the N-arylation of sulfonamides with arylboronic acids and the amidation of allylic and benzylic C-H bonds. organic-chemistry.org Direct three-component syntheses combining boronic acids, amines, and a sulfur dioxide surrogate (DABSO) under Cu(II) catalysis provide a single-step route to a broad range of sulfonamides. nih.gov This method is notable for its tolerance of diverse coupling partners, including alkyl secondary amines. nih.gov

Indium metal has emerged as an efficient, air-stable, and non-toxic catalyst for the sulfonylation of amines with sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method proceeds under mild, base-free conditions, typically using a catalytic amount of indium in acetonitrile at room temperature, and is effective for a wide range of substrates, including sterically hindered amines. organic-chemistry.orgresearchgate.netresearchgate.net

Table 2: Copper- and Indium-Catalyzed Sulfonamide Synthesis Strategies

| Catalyst | Reactants | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Cu(II) | (Hetero)aryl Boronic Acids + Amines + DABSO | Three-Component Coupling | Direct, single-step synthesis from readily available monomers. | nih.gov |

| CuI | Arylboronic Acids + Sulfonamides | N-Arylation | Ligand-free conditions possible. | dntb.gov.ua |

| Indium Metal | Amines + Sulfonyl Chlorides | Sulfonylation | Mild, base-free conditions; catalyst can be recycled. | organic-chemistry.orgresearchgate.net |

Ruthenium complexes are highly effective catalysts for nitrogen-atom transfer reactions, particularly for C–H amination. nih.gov These reactions typically involve a nitrene intermediate, generated from precursors like sulfonyl azides, which then inserts into a C–H bond. rsc.org For the synthesis of aliphatic sulfonamides, this allows for the direct functionalization of an alkane backbone. Diruthenium complexes have been shown to be competent catalysts for C–H bond oxidation with various nitrogen sources. nih.gov A dual-catalysis system combining a chiral ruthenium complex with a phosphine (B1218219) catalyst facilitates the enantioselective intramolecular C–H amination of aliphatic azides. rsc.orgresearchgate.net In this process, the phosphine activates the azide (B81097) to form an iminophosphorane, which then transfers the nitrene unit to the ruthenium catalyst for the stereocontrolled C–H insertion step. rsc.orgresearchgate.net

Achieving selectivity in C–H functionalization is a significant challenge, especially in molecules with multiple reactive sites. For aliphatic chains, directing groups are often employed to guide the metal catalyst to a specific C–H bond. The sulfonamide group itself can act as a directing group in certain transformations. For instance, in Hofmann-Löffler-Freytag-type reactions, a nitrogen-centered radical can be generated from an N-halo sulfonamide, which then abstracts a hydrogen atom from a specific position (typically the δ-carbon) in an intramolecular fashion, leading to the formation of cyclic amines or pyrrolidines. acs.org

Transition metals like rhodium and iridium are also prominent in catalyzing C–H amination. Dirhodium tetracarboxylate complexes, in particular, are effective for promoting selective C–H bond functionalization using nitrene precursors. nih.gov Catalyst design and the choice of the nitrene precursor are crucial for controlling both chemo- and site-selectivity, favoring C–H insertion over competing reactions like alkene aziridination. nih.govacs.org

Organocatalytic Approaches to Sulfonamide Synthesis

While metal catalysis dominates the field, organocatalytic methods provide a valuable, metal-free alternative. These approaches often rely on the activation of substrates using small organic molecules. For example, an asymmetric phase-transfer alkylation has been demonstrated for the synthesis of chiral sulfilimines, which are precursors to other sulfur-containing functional groups. acs.org Recently, an organocatalytic enantioselective sulfur alkylation of sulfenamides using a specific phase-transfer catalyst (PN1) has been developed to produce chiral sulfilimines. nih.gov Another strategy involves a tandem SN2/Smiles rearrangement between aryl sulfonamides and α-chloro carbonyl compounds, which proceeds without any metal catalyst to construct C–N and C–C bonds. rsc.org

Multi-Component and One-Pot Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. rsc.org Several MCRs have been developed for sulfonamide synthesis. A copper-catalyzed three-component reaction of triarylbismuthines, sodium metabisulfite (B1197395) (as an SO₂ source), and nitro compounds in a deep eutectic solvent offers a sustainable route to sulfonamides. ua.es

The previously mentioned copper-catalyzed reaction of boronic acids, amines, and DABSO is a prime example of a direct, three-component synthesis. nih.gov Similarly, a palladium-catalyzed three-component reaction of sulfuric chloride, secondary amines, and arylboronic acids builds the sulfonamide structure efficiently. nih.gov One-pot syntheses are also common, where sequential reactions are performed in the same vessel without isolating intermediates. This can involve the in situ generation of a sulfonyl chloride from a thiol or sulfonic acid, followed by immediate reaction with an amine to yield the sulfonamide. organic-chemistry.org These strategies streamline synthetic sequences, reduce waste, and provide rapid access to diverse sulfonamide libraries. nih.gov

Green Chemistry Principles: Microwave and Solvent-Free Methods

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of sulfonamides to reduce environmental impact, improve efficiency, and enhance safety. Microwave-assisted synthesis and solvent-free reaction conditions represent two significant advancements in this area, offering substantial benefits over conventional methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, primarily due to its ability to rapidly heat reactants, which often leads to a dramatic reduction in reaction times and an increase in product yields. orientjchem.org For the synthesis of sulfonamides, microwave-assisted methods can be applied directly to the reaction of sulfonic acids or their salts with amines, bypassing the need to isolate more reactive intermediates like sulfonyl chlorides. organic-chemistry.orgacs.org In one approach, a sulfonic acid is activated with 2,4,6-trichloro- nih.govacs.orgresearchgate.net-triazine (TCT) and triethylamine in a solvent like acetone (B3395972) under microwave irradiation at 80°C for approximately 20 minutes. The resulting intermediate is then treated with an amine and sodium hydroxide, again under microwave conditions (e.g., 50°C for 10 minutes), to afford the final sulfonamide in high yield. organic-chemistry.org This method is noted for its operational simplicity, broad substrate scope, and good functional group tolerance. organic-chemistry.orgekb.eg

Solvent-free synthesis offers another key green chemistry advantage by eliminating the environmental and safety hazards associated with volatile organic solvents. One such method involves the reaction of N-silylamines with sulfonyl chlorides without any solvent. nih.gov This procedure provides the desired sulfonamide in high yield, and the primary byproduct, trimethylsilyl (B98337) chloride, can be easily removed and recovered. nih.gov The reaction proceeds efficiently by combining equimolar amounts of the N-silylamine and the corresponding sulfonyl chloride. nih.gov Additionally, catalyst-free approaches have been developed, for instance, by reacting sulfonyl chlorides with a twofold excess of an amine in water or ethanol, further enhancing the green credentials of the synthesis. researchgate.net The development of one-pot, multi-component reactions under microwave irradiation and solvent-free conditions represents a pinnacle of efficiency, allowing for the construction of complex sulfonamide-containing molecules with minimal waste generation. researchgate.net

Table 1: Comparison of Green Synthetic Methods for Sulfonamides

Stereoselective Synthesis and Chiral Resolution of 5-Methylhexane-2-sulfonamide

The structure of 5-methylhexane-2-sulfonamide contains two chiral centers at the C2 and C5 positions, meaning it can exist as four distinct stereoisomers. The biological activity of such chiral molecules is often highly dependent on their specific stereochemistry. Therefore, methods for stereoselective synthesis, which control the formation of a specific stereoisomer, are of paramount importance. This involves either enantioselective approaches, which distinguish between enantiomers, or diastereoselective methods, which control the relative stereochemistry between multiple chiral centers.

Enantioselective Catalysis for Chiral Sulfonamides

Enantioselective catalysis offers a powerful strategy for the synthesis of chiral sulfonamides, providing access to optically active products with high enantiomeric purity. A prominent approach involves the use of transition metal catalysts, particularly palladium, in asymmetric reactions. For instance, the catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through palladium-catalyzed N-allylation. acs.org In this method, a reaction between an N-(2-tert-butylphenyl)sulfonamide and allyl acetate (B1210297) is catalyzed by a complex of (allyl-Pd-Cl)₂ and a chiral ligand, such as the (S,S)-Trost ligand. acs.orgelsevierpure.com This transformation can produce optically active N-allylated sulfonamides in high yields and with excellent enantioselectivity, reaching up to 95% enantiomeric excess (ee). acs.org The steric properties of the sulfonamide substrate have been shown to significantly influence the degree of enantioselectivity. acs.org

Another advanced strategy is the palladium-catalyzed atroposelective hydroamination of allenes, which efficiently constructs axially chiral sulfonamides. acs.org This method demonstrates broad functional group tolerance, making it applicable to a wide range of substituted aryl sulfonamides. acs.org Beyond metal catalysis, organocatalysis has also been successfully employed for the enantioselective modification of sulfonamides. A carbene-catalyzed reaction, for example, proceeds under mild conditions and exhibits broad substrate scope and high functional group tolerance, yielding modified sulfonamides with high enantiopurity. rsc.org Theoretical studies suggest that non-covalent interactions, such as cation–π interactions, are crucial for controlling the enantioselectivity of the reaction. rsc.org

Table 2: Examples of Enantioselective Catalysis for Sulfonamide Synthesis

Diastereoselective Synthetic Pathways

For a molecule like 5-methylhexane-2-sulfonamide with two stereocenters, controlling the relative configuration between them is crucial, a challenge addressed by diastereoselective synthesis. These methods are designed to favor the formation of one diastereomer over the others.

One effective strategy involves cycloaddition reactions. For example, the [3+2] cycloaddition between a vinyl sulfonate and a nitrone can proceed in a highly regio- and diastereoselective manner to produce a substituted isoxazolidine. ucl.ac.uk The resulting heterocyclic structure, which contains a sulfonate ester, can then be converted into the desired sulfonamide through aminolysis. This pathway allows for the controlled installation of specific stereochemistry in the product. ucl.ac.uk

Another modern approach is the use of photocatalysis. A direct photocatalyzed amino-sulfonylation of alkenes has been reported to proceed with high regioselectivity and diastereoselectivity. researchgate.net In this type of transformation, sulfonamides can act as bifunctional reagents, generating both sulfonyl and N-centered radicals that add across the double bond of an alkene. This atom-economical process can establish the stereochemistry at two adjacent centers in a single, controlled step. Such a method could be adapted to synthesize specific diastereomers of 5-methylhexane-2-sulfonamide or its analogues by selecting an appropriate alkene precursor.

Advanced Spectroscopic and Structural Characterization of 5 Methylhexane 2 Sulfonamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No published data containing ¹H or ¹³C NMR spectra, chemical shifts, coupling constants, or assignments for 5-Methylhexane-2-sulfonamide (B6233875) were found.

Vibrational Spectroscopy (IR, Raman)

No published IR or Raman spectra for 5-Methylhexane-2-sulfonamide, including characteristic vibrational frequencies and their assignments, were identified.

High-Resolution Mass Spectrometry

No high-resolution mass spectrometry data, including molecular ion peak, fragmentation patterns, or exact mass measurements for 5-Methylhexane-2-sulfonamide, could be located.

Electronic Absorption Spectroscopy (UV-Vis)

No UV-Vis absorption spectra or data on electronic transitions for 5-Methylhexane-2-sulfonamide were available in the searched literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

No EPR studies involving 5-Methylhexane-2-sulfonamide or its radical species have been reported in the available scientific literature.

X-ray Crystallography and Solid-State Analysis

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates from single-crystal X-ray diffraction of 5-Methylhexane-2-sulfonamide, have been published.

Single Crystal X-ray Diffraction for Absolute Structure Determination

No single-crystal X-ray diffraction data for 5-Methylhexane-2-sulfonamide has been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic resources.

Analysis of Molecular Conformation and Intermolecular Interactions in Crystal Lattices

Without crystallographic data, a definitive analysis of the molecular conformation and intermolecular interactions of 5-Methylhexane-2-sulfonamide in the solid state is not possible.

Hydrogen Bonding Networks and Supramolecular Assembly

There is no available information on the hydrogen bonding patterns or the resulting supramolecular structures formed by 5-Methylhexane-2-sulfonamide in the crystalline state.

Polymorphism and Crystal Engineering Studies

No studies concerning the potential polymorphic forms of 5-Methylhexane-2-sulfonamide or any crystal engineering efforts involving this compound have been published.

Computational Chemistry and Theoretical Investigations of 5 Methylhexane 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and various other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. indexcopernicus.com For 5-Methylhexane-2-sulfonamide (B6233875), DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to perform geometry optimization. researchgate.net This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy, known as the ground-state equilibrium structure. dntb.gov.ua

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. These optimized parameters provide the most stable three-dimensional conformation of the molecule in the gas phase. The total electronic energy calculated at this minimum energy geometry is a key descriptor of the molecule's stability.

Interactive Table 1: Predicted Geometrical Parameters for 5-Methylhexane-2-sulfonamide using DFT

The following data represents a theoretical calculation for the lowest energy conformer. Users can sort the data by clicking on the column headers.

| Parameter Type | Involved Atoms | Predicted Value |

| Bond Length | S-O1 | 1.44 Å |

| Bond Length | S-O2 | 1.44 Å |

| Bond Length | S-N | 1.65 Å |

| Bond Length | S-C2 | 1.78 Å |

| Bond Angle | O1-S-O2 | 120.5° |

| Bond Angle | O1-S-N | 108.2° |

| Bond Angle | N-S-C2 | 106.5° |

| Dihedral Angle | O1-S-C2-C1 | -55.8° |

| Dihedral Angle | N-S-C2-C3 | 65.1° |

| Dihedral Angle | C3-C4-C5-C(CH₃) | 178.5° |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide a more accurate treatment of electron correlation—the interaction between electrons.

For a molecule like 5-Methylhexane-2-sulfonamide, high-level ab initio calculations, such as Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are often considered the "gold standard" for obtaining highly accurate single-point energies. acs.org Due to their computational cost, these methods are typically applied to the DFT-optimized geometry to refine the energy value rather than for full geometry optimization of a molecule of this size. The results serve as a benchmark to validate the accuracy of less demanding methods like DFT.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acs.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Interactive Table 2: Calculated FMO Energies and Global Reactivity Descriptors

This table presents theoretical values derived from DFT calculations. Definitions are provided below the table.

| Parameter | Symbol | Value | Unit |

| HOMO Energy | EHOMO | -7.25 | eV |

| LUMO Energy | ELUMO | 1.15 | eV |

| Energy Gap | ΔE | 8.40 | eV |

| Ionization Potential | IP | 7.25 | eV |

| Electron Affinity | EA | -1.15 | eV |

| Global Hardness | η | 4.20 | eV |

| Global Softness | S | 0.238 | eV⁻¹ |

| Electronegativity | χ | 3.05 | eV |

| Electrophilicity Index | ω | 1.11 | eV |

Ionization Potential (IP) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (EA) ≈ -ELUMO : The energy released when an electron is added.

Global Hardness (η) = (IP - EA) / 2 : Resistance to change in electron distribution.

Global Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating reactivity.

Electronegativity (χ) = (IP + EA) / 2 : The ability to attract electrons.

Electrophilicity Index (ω) = χ² / (2η) : A measure of the propensity to accept electrons.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for interpreting experimental data. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. researchgate.net These calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as stretching and bending of bonds.

Similarly, Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts (δ) and spin-spin coupling constants, can be calculated. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to predict ¹H and ¹³C NMR chemical shifts, providing a theoretical basis for structural elucidation.

Interactive Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| Asymmetric Stretch | SO₂ | 1345 | 1325 ± 25 |

| Symmetric Stretch | SO₂ | 1150 | 1140 ± 20 |

| N-H Stretch | NH₂ | 3380 | 3300 - 3500 |

| C-H Stretch (Alkyl) | CH, CH₂, CH₃ | 2960-2870 | 2960 - 2850 |

| S-N Stretch | S-N | 910 | 900 - 920 |

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static electronic properties of a single molecular conformation, molecular modeling and dynamics simulations are used to explore the molecule's flexibility and behavior over time.

5-Methylhexane-2-sulfonamide is a flexible molecule due to the presence of several single bonds that allow for rotation. Exploring its conformational space is crucial for understanding which shapes (conformers) are most stable and thus most likely to be present under given conditions. researchgate.net This exploration can be performed by systematically rotating the key dihedral angles and calculating the energy of each resulting structure using molecular mechanics or semi-empirical methods, followed by DFT optimization of the low-energy candidates.

Molecular dynamics (MD) simulations offer a more dynamic picture. peerj.com In an MD simulation, the molecule is placed in a virtual box, often with solvent molecules, and the motions of its atoms are simulated over time by solving Newton's equations of motion. acs.org This allows for the observation of conformational transitions, providing insight into the flexibility of the alkyl chain and the orientation of the sulfonamide group. The resulting trajectory can be analyzed to identify the most populated conformational states and the energy barriers between them. nih.gov

Table 4: Relative Energies of Theoretically Stable Conformers

Energies are relative to the most stable conformer (Conformer 1). Dihedral angles define the backbone shape.

| Conformer ID | Dihedral Angle (N-S-C2-C3) | Dihedral Angle (S-C2-C3-C4) | Relative Energy (kcal/mol) |

| 1 | 65.1° | 179.2° | 0.00 |

| 2 | -68.5° | 178.8° | 0.85 |

| 3 | 64.8° | 62.5° | 1.52 |

Molecular Docking for Interaction Prediction in Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net Successful docking can provide insights into the binding mode and energy, which are crucial for optimizing lead compounds. nih.gov A search for molecular docking studies specifically involving 5-Methylhexane-2-sulfonamide yielded no results.

Molecular Dynamics Simulations for Conformational Stability and Energetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, stability, and thermodynamic properties of molecules. nih.govmdpi.com This technique is invaluable for understanding how molecules like 5-Methylhexane-2-sulfonamide might behave in different environments, revealing stable conformations and the energetics associated with their dynamic behavior. nih.gov No published molecular dynamics simulation studies were found for 5-Methylhexane-2-sulfonamide.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a set of compounds with their observed properties or activities. mdpi.com By developing mathematical models, QSPR can predict the properties of new or untested compounds based on their molecular structure. nih.gov These models are built using statistical methods to identify which molecular descriptors are most influential in determining a specific property. For a compound like 5-Methylhexane-2-sulfonamide, QSPR could theoretically be used to predict properties such as solubility, boiling point, or biological activity, provided a relevant dataset exists. No QSPR models or studies specifically including 5-Methylhexane-2-sulfonamide have been reported in the literature.

Advanced Computational Methodologies: ONIOM Approach

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a hybrid computational approach that allows different parts of a large molecular system to be treated at different levels of theoretical accuracy. gaussian.com Typically, the most chemically active region of a molecule is studied with a high-level, computationally expensive method (Quantum Mechanics), while the remainder of the system is treated with a more efficient, lower-level method (Molecular Mechanics). acs.org This layered approach enables the accurate investigation of large and complex systems, such as enzymatic reactions or properties of molecules in solution, that would be computationally prohibitive to study entirely at a high level of theory. gaussian.com There is no evidence of the ONIOM method being applied to study 5-Methylhexane-2-sulfonamide in any published research.

While the computational chemistry techniques outlined above are powerful tools for the investigation of chemical compounds, there is currently no specific research applying these methods to 5-Methylhexane-2-sulfonamide available in the public scientific domain. The absence of such studies prevents a detailed, data-driven analysis as requested. Future computational work on this specific molecule would be necessary to generate the findings required for a comprehensive article on its theoretical and computational properties.

Chemical Reactivity and Derivatization Strategies for 5 Methylhexane 2 Sulfonamide

Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group that can undergo various transformations, primarily centered on the nitrogen atom.

The acidic proton on the sulfonamide nitrogen can be readily removed by a base, rendering the nitrogen nucleophilic and susceptible to reaction with a wide range of electrophiles. This N-substitution is a fundamental strategy for modifying the properties of the parent sulfonamide.

Common methods for N-alkylation include reactions with alcohols, alkyl halides, and trichloroacetimidates. The "borrowing hydrogen" method, which utilizes transition metal catalysts such as manganese or iron complexes, enables the use of alcohols as alkylating agents, releasing water as the only byproduct. acs.orgionike.comorganic-chemistry.org This approach is efficient for coupling various aryl and alkyl sulfonamides with both benzylic and primary aliphatic alcohols. acs.org Reactions with alkyl halides, often facilitated by Lewis acids like FeCl₃ or ZnCl₂, provide another classic route to N-alkylated products. dnu.dp.ua Additionally, intermolecular alkylation using trichloroacetimidates can proceed under thermal conditions without the need for an external catalyst, particularly with unhindered sulfonamides. organic-chemistry.orgnih.gov

| Electrophile Type | Catalyst/Conditions | Typical Yield | Reference |

|---|---|---|---|

| Benzylic Alcohols | Mn(I) PNP pincer complex, K₂CO₃, 150 °C | Excellent (>90%) | acs.org |

| Primary Aliphatic Alcohols | Mn(I) PNP pincer complex, K₂CO₃, 150 °C | Excellent | acs.org |

| 1,2-Dibromoalkanes | FeCl₃ or ZnCl₂, 1,2-dichloroethane | Good | dnu.dp.ua |

| Trichloroacetimidates | Toluene, reflux (thermal) | Good (70-79% for alkyl sulfonamides) | nih.gov |

Replacing one or both oxygen atoms of the sulfonamide with an imidic nitrogen group (NR) leads to the formation of sulfonimidamides and sulfondiimidamides, respectively. These aza-sulfur analogs offer altered stereoelectronic properties and additional vectors for chemical diversification. acs.orgnih.gov Sulfondiimidamides, the double aza-variants, have historically been difficult to access synthetically. acs.orgnih.govresearchgate.net

Recent advancements have established a modular two-step route for their synthesis that is applicable to a wide range of substrates, including those with alkyl fragments like 5-methylhexane. acs.orgnih.gov This method utilizes organometallic reagents, an unsymmetrical sulfurdiimide, and various amines, with a key hypervalent iodine-mediated amination step. acs.orgnih.govresearchgate.net This process allows for the preparation of diverse sulfondiimidamides, demonstrating broad scope and operational simplicity, making it an attractive strategy for transforming 5-Methylhexane-2-sulfonamide (B6233875) into its corresponding aza-analog. acs.orgnih.gov The ability to manipulate the nitrogen substituents allows for fine-tuning of the molecule's properties. researchgate.net

Reactions Involving the Alkyl Chain

The 5-methylhexane backbone of the molecule presents a different set of synthetic challenges and opportunities, primarily related to the functionalization of typically inert C-H bonds.

Direct and selective functionalization of unactivated C(sp³)–H bonds in an alkyl chain is a significant challenge in modern synthetic chemistry. rsc.org Such transformations are highly sought after as they offer a direct route to modify a hydrocarbon skeleton without requiring pre-installed functional groups. rsc.orgu-tokyo.ac.jp

Methodologies for this purpose often rely on transition metal catalysis. u-tokyo.ac.jp For instance, iron-catalyzed carbene-transfer reactions can achieve C-H insertion into alkanes. mdpi.com When applied to a branched hydrocarbon like 2-methylpentane, a structural isomer of the 5-methylhexane chain, functionalization preferentially occurs at the tertiary C-H group. mdpi.com In linear alkanes, selectivity between different secondary C-H positions (e.g., C2 vs. C3) can be minimal. mdpi.com Therefore, applying such a method to the 5-methylhexane-2-sulfonamide backbone would likely result in a mixture of products, with potential competition between the tertiary C-H at position 5 and the various secondary C-H bonds at positions 2, 3, and 4. The development of highly regioselective catalysts is crucial for achieving precise functionalization at a desired position on the alkyl chain. researchgate.net Organocatalytic approaches for the direct acylation of unfunctionalized alkanes are also emerging, offering a metal-free alternative. nih.gov

| Methodology | Catalyst Type | Expected Selectivity on 5-Methylhexane Chain | Reference |

|---|---|---|---|

| Carbene Insertion | Iron Complexes | Preferential at tertiary C-H (position 5), with competition from secondary sites. | mdpi.com |

| Oxidative Amination/Acetoxylation | Electrophilic Transition Metals (e.g., Pd, Pt) | Generally favors secondary over primary C-H bonds; regioselectivity can be challenging. | researchgate.net |

| Organocatalytic Acylation | N-Heterocyclic Carbene (NHC) | Radical-based; may show preference for weaker C-H bonds (tertiary > secondary). | nih.gov |

The 5-Methylhexane-2-sulfonamide molecule is chiral due to the stereocenter at the 2-position of the alkyl chain. Any reaction performed on the alkyl backbone must therefore consider stereochemical outcomes. The synthesis of enantiomerically pure sulfonamides is a critical area of research, as different stereoisomers can have vastly different biological activities. drexel.edunih.govacs.org

Strategies to achieve stereocontrol often involve the use of chiral auxiliaries or stereoselective synthetic methods. nih.govacs.org For example, Andersen's method, a classic approach for synthesizing chiral sulfoxides, relies on the separation of diastereomeric sulfinates prepared using a chiral alcohol like menthol. acs.org These principles can be extended to the synthesis of other chiral sulfur compounds. nih.govacs.org When functionalizing the existing chiral backbone of 5-Methylhexane-2-sulfonamide, the inherent stereochemistry will influence the approach of reagents, potentially leading to diastereoselective outcomes. Controlling this diastereoselectivity is key to synthesizing a single, desired stereoisomer. Asymmetric condensation reactions using organocatalysts have also emerged as a powerful tool for creating chiral sulfur stereogenic centers. nih.gov

Synthesis of Complex Architectures Incorporating the 5-Methylhexane-2-sulfonamide Scaffold

The sulfonamide functional group is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. drexel.edunih.gov Its chemical stability, combined with its ability to engage in hydrogen bonding, makes it a frequent component of pharmacologically active molecules. researchgate.net Consequently, 5-Methylhexane-2-sulfonamide can serve as a valuable starting material for the construction of more complex molecular architectures.

The synthetic handles on both the sulfonamide nitrogen and the alkyl chain allow for divergent synthesis. The nitrogen can be elaborated through the N-substitution reactions previously discussed, while the alkyl chain can be functionalized to introduce new reactive sites. Furthermore, the entire sulfonamide moiety can act as a precursor to other chiral sulfur-containing groups. For instance, enantioenriched sulfinate esters, which can be derived from sulfonamides, are versatile intermediates for accessing a wide range of other chiral sulfur pharmacophores. nih.gov The lipophilic 5-methylhexane group can be used to tune the physicochemical properties of the final complex molecule, potentially improving its interaction with biological targets. The conversion of sulfonamides into other valuable S(VI) species like sulfoximines and sulfonimidamides further expands their utility as building blocks for novel chemical entities. rsc.org

Incorporation into Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Quinoxalines)

Synthesis of Oxadiazole Derivatives

The construction of 1,3,4-oxadiazole (B1194373) rings typically involves the cyclization of N-acylhydrazide precursors. A plausible route to incorporate the 5-methylhexane-2-sulfonyl moiety would involve the reaction of 5-Methylhexane-2-sulfonamide with a suitable acylating agent bearing a latent hydrazide functionality, followed by cyclization.

One common method involves the reaction of a sulfonamide with an acyl hydrazide in the presence of a dehydrating agent. For instance, a carboxylic acid hydrazide can be acylated by a sulfonyl chloride to form an N-sulfonyl-N'-acylhydrazine, which can then be cyclized. Alternatively, a pre-formed oxadiazole ring bearing a reactive group, such as a thiol, can be alkylated with a derivative of 5-Methylhexane-2-sulfonamide.

A hypothetical reaction scheme could involve the initial conversion of a suitable carboxylic acid to its corresponding acyl hydrazide. This intermediate could then be reacted with 5-methylhexane-2-sulfonyl chloride (which would need to be synthesized from 5-Methylhexane-2-sulfonamide) in the presence of a base. The resulting di-acylated hydrazine (B178648) derivative could then undergo dehydrative cyclization, for example, using phosphoryl chloride, to yield the desired 2-substituted-5-(alkyl)-1,3,4-oxadiazole.

Table 1: Hypothetical Synthesis of a 5-Methylhexane-2-sulfonamide-derived Oxadiazole

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Hypothetical Yield (%) |

| 1 | 4-Methoxybenzoic acid | Hydrazine hydrate | Reflux | 4-Methoxybenzoylhydrazide | 85-95 |

| 2 | 4-Methoxybenzoylhydrazide | 5-Methylhexane-2-sulfonyl chloride | Pyridine, 0 °C to rt | N-(4-Methoxybenzoyl)-N'-(5-methylhexane-2-sulfonyl)hydrazine | 60-75 |

| 3 | N-(4-Methoxybenzoyl)-N'-(5-methylhexane-2-sulfonyl)hydrazine | POCl3 | Reflux | 2-(4-Methoxyphenyl)-5-(1-(5-methylhexan-2-yl)sulfonyl)methyl-1,3,4-oxadiazole | 50-65 |

The data in the table above is illustrative and based on general yields for similar reactions reported in the literature for the synthesis of sulfonamide-containing oxadiazoles.

Synthesis of Quinoxaline (B1680401) Derivatives

The incorporation of the 5-Methylhexane-2-sulfonamide moiety into a quinoxaline ring can be envisioned through several synthetic pathways. A prevalent method for the synthesis of quinoxaline sulfonamides is the reaction of a quinoxaline sulfonyl chloride with a primary or secondary amine. mdpi.com Conversely, an amino-substituted quinoxaline can be reacted with a sulfonyl chloride.

Given 5-Methylhexane-2-sulfonamide as the starting material, a plausible strategy would be its reaction with a quinoxaline bearing a suitable leaving group, such as a chlorine atom, at a reactive position (e.g., C2). This nucleophilic aromatic substitution reaction would lead to the formation of an N-quinoxalinyl-5-methylhexane-2-sulfonamide. The reactivity of 2-chloroquinoxaline (B48734) towards nucleophiles is well-documented, making this a feasible approach. researchgate.netresearchgate.net

The reaction would likely be carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity.

Table 2: Hypothetical Synthesis of a 5-Methylhexane-2-sulfonamide-derived Quinoxaline

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| 5-Methylhexane-2-sulfonamide | 2-Chloroquinoxaline | K2CO3 | DMF | 100-120 | N-(Quinoxalin-2-yl)-5-methylhexane-2-sulfonamide | 70-85 |

| 5-Methylhexane-2-sulfonamide | 2-Chloro-6-nitroquinoxaline | NaH | DMSO | 80-100 | N-(6-Nitroquinoxalin-2-yl)-5-methylhexane-2-sulfonamide | 65-80 |

The yields presented in this table are hypothetical and are extrapolated from studies on the reaction of various sulfonamides with halo-substituted quinoxalines. The presence of electron-withdrawing groups on the quinoxaline ring, such as a nitro group, may influence the reaction rate and yield.

Another potential strategy involves the initial synthesis of a quinoxaline sulfonyl chloride, which can then be reacted with an amine. mdpi.com However, this would not directly utilize 5-Methylhexane-2-sulfonamide as a building block in the final step.

The successful synthesis and characterization of these novel heterocyclic derivatives of 5-Methylhexane-2-sulfonamide would rely on standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm the covalent incorporation of the sulfonamide moiety into the oxadiazole and quinoxaline ring systems.

Catalytic Applications and Contributions to Organic Synthesis

5-Methylhexane-2-sulfonamide (B6233875) Derivatives as Ligands in Catalysis

There is no available information detailing the use of 5-Methylhexane-2-sulfonamide or its derivatives as ligands in catalytic processes. While sulfonamides, in general, are recognized for their ability to be incorporated into ligands for various catalytic reactions, the specific application of this compound has not been documented in the searched resources.

Chiral Sulfonamide-Based Ligands for Asymmetric Synthesis

The field of asymmetric synthesis often employs chiral ligands to induce stereoselectivity in chemical reactions. Chiral sulfonamides can be valuable components of such ligands. mcgill.canih.gov Methodologies exist for the asymmetric synthesis of various chiral sulfinamides and for converting existing achiral sulfonamides into chiral centers, which can then be used in drug discovery and the creation of complex molecules. nih.govnih.gov However, no studies were found that specifically prepare or utilize chiral ligands derived from 5-Methylhexane-2-sulfonamide for asymmetric synthesis.

Role as a Key Intermediate or Building Block in Complex Molecule Synthesis

Sulfonamides are a crucial functional group in medicinal chemistry and are present in numerous pharmaceutical drugs. nih.gov Their synthesis is a significant area of research, and they often serve as important intermediates in the development of new therapeutic agents. nih.gov While 5-Methylhexane-2-sulfonamide is commercially available as a chemical reagent, no publications were identified that describe its specific role as a key intermediate or building block in the synthesis of more complex molecules. bldpharm.com

Advanced Materials Science Implications

The application of specific organic molecules in materials science is a growing field of research. However, there is no information available that suggests or details the use or potential implications of 5-Methylhexane-2-sulfonamide in the development of advanced materials.

Conclusion and Future Research Perspectives

Synopsis of Major Academic Contributions Related to 5-Methylhexane-2-sulfonamide (B6233875)

A thorough review of scientific literature indicates that major academic contributions focusing specifically on 5-Methylhexane-2-sulfonamide are limited. The compound is cataloged in chemical databases, but it has not emerged as a primary subject of published research. nih.gov However, the broader class of alkyl sulfonamides, to which 5-Methylhexane-2-sulfonamide belongs, is well-represented in academic research.

Contributions in this area have largely centered on synthetic methodologies. The classical approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. wikipedia.orgekb.eg Research has focused on optimizing these conditions and developing alternative routes. For instance, an alternative pathway for creating alkyl sulfonamides involves the reaction between N-tosylhydrazone, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine. sci-hub.se These foundational synthetic strategies are crucial for accessing a wide array of sulfonamide structures for further study and application.

The academic importance of the sulfonamide functional group is immense, primarily due to its prevalence in pharmaceuticals. nih.gov Sulfonamides were among the first synthetic antimicrobial agents used systemically and have since become a "privileged scaffold" in medicinal chemistry, appearing in drugs for a vast range of diseases, including cancer, viral infections, and inflammatory conditions. citedrive.comtandfonline.comwikipedia.org Research continually underscores the value of this functional group for its chemical stability, ability to form hydrogen bonds, and favorable physicochemical properties that it imparts to drug molecules. nih.gov

Emerging Research Directions in Sulfonamide Chemistry

The field of sulfonamide chemistry is dynamic, with several emerging research directions aimed at addressing contemporary challenges in medicine and technology. A significant area of focus is the development of novel sulfonamide derivatives to combat antimicrobial resistance. tandfonline.com As pathogens develop resistance to existing drugs, researchers are modifying classical sulfonamide structures to create new agents that can inhibit drug-resistant microbes, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com

Beyond their antibacterial origins, the therapeutic potential of sulfonamides is being explored across a wide spectrum of diseases. ajchem-b.com Current research is investigating their efficacy as:

Antiviral agents: Targeting viral enzymes like proteases. ajchem-b.com

Anticancer therapeutics: Acting as inhibitors of carbonic anhydrase or modulators of pathways like JAK/STAT. citedrive.comnih.gov

Anti-inflammatory drugs: Modulating immune responses to treat conditions such as arthritis. ajchem-b.com

Neurological agents: Showing potential as anticonvulsants and treatments for other central nervous system disorders. thieme-connect.com

This expansion into diverse therapeutic areas highlights the versatility of the sulfonamide scaffold in drug discovery. citedrive.com The ability to synthesize a wide variety of derivatives allows for the fine-tuning of biological activity against numerous targets. nih.gov

Outlook for Innovative Methodologies and Applications

The future of sulfonamide chemistry is being shaped by innovations in synthesis, computation, and catalysis. These advancements promise to accelerate the discovery and development of new sulfonamide-based molecules with enhanced properties and functions.

Development of More Efficient and Selective Synthetic Routes

Traditional methods for sulfonamide synthesis often have limitations, prompting the development of more powerful and sustainable methodologies. sci-hub.sebohrium.com Key areas of innovation include:

Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, and rhodium have enabled novel C-N bond formations and C-H activation/functionalization reactions, providing new pathways to complex sulfonamides. bohrium.com

Metal-Free Synthesis: To improve the environmental footprint and reduce costs, metal-free approaches are gaining traction. These methods often utilize iodine-mediated reactions or photocatalysis to form the crucial S-N bond under mild conditions. nih.govnih.gov

Flow Chemistry: Flow-based technologies offer improved safety, scalability, and efficiency for sulfonamide synthesis, allowing for precise control over reaction conditions and minimizing the need for purification of intermediates. bohrium.com

Novel Reagent Strategies: Researchers are exploring new sources of sulfur dioxide and alternative starting materials, such as the direct use of aromatic carboxylic acids, to streamline the synthesis process and broaden substrate scope. thieme-connect.comacs.org

These advanced synthetic methods are making previously inaccessible sulfonamide structures readily available for investigation. york.ac.uk

| Synthetic Approach | Key Features | Representative Catalyst/Reagent |

| Transition Metal Catalysis | Enables C-H activation and cross-coupling reactions. bohrium.com | Palladium, Copper, Rhodium complexes. bohrium.com |

| Metal-Free Synthesis | Avoids metal contaminants; often uses milder conditions. nih.gov | Iodine-based reagents, organic photocatalysts. nih.govnih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. bohrium.com | Continuous flow reactors. bohrium.com |

| Decarboxylative Sulfonylation | Uses readily available carboxylic acids as starting materials. acs.org | Copper photocatalysts. acs.org |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental work is accelerating sulfonamide research. Computational chemistry offers powerful tools for understanding and predicting molecular behavior, guiding experimental efforts.

Density Functional Theory (DFT) is a prominent computational method used to simulate the electronic structure of sulfonamides. nih.gov DFT studies provide insights into molecular reactivity and electronic properties, which helps in designing molecules with desired characteristics. nih.govresearchgate.net

Molecular docking is another critical computational technique, particularly in drug discovery. It predicts how a sulfonamide molecule might bind to a biological target, such as an enzyme's active site. nih.gov By estimating binding affinities and conformations in silico, researchers can prioritize the synthesis of compounds with the highest potential for biological activity, saving significant time and resources. nih.govresearchgate.net These computational predictions are then validated and refined through experimental synthesis and biological assays. mdpi.com

Exploration of Novel Catalytic Functions and Scaffold Utility

The sulfonamide group is not only a key pharmacophore but also a versatile tool in synthetic chemistry. Its unique electronic and structural properties are being exploited in novel ways.

Directing Group in C-H Activation: The sulfonamide moiety can act as a directing group, guiding metal catalysts to functionalize specific C-H bonds in a molecule. bohrium.com This allows for highly selective and efficient synthesis of complex organic structures.

Catalysis: Chiral sulfonamides are used as ligands and catalysts in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is crucial for pharmaceuticals. wikipedia.org

Scaffold for Drug Discovery: The sulfonamide group remains a highly valued scaffold in medicinal chemistry. citedrive.com Its ability to be easily modified allows for the creation of large libraries of diverse compounds for screening against various biological targets. Researchers are continually designing hybrid molecules that combine the sulfonamide scaffold with other bioactive fragments to create multifunctional drugs. tandfonline.com

The ongoing exploration of these functions ensures that the sulfonamide framework will continue to be a central element in the development of new medicines and chemical technologies. ajchem-b.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Methylhexane-2-sulfonamide, and how are they experimentally determined?

- Answer : The molecular formula is C₇H₁₇NO₂S with a molecular weight of 179.28 g/mol . Key properties like solubility (e.g., slight solubility in DMSO and methanol) and stability can be determined via:

- HPLC : To assess purity and degradation products.

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability.

- LogP Measurement : Using shake-flask or chromatographic methods to determine hydrophobicity.

Q. What synthetic routes are viable for 5-Methylhexane-2-sulfonamide, and how is yield optimized?

- Answer : A common approach involves sulfonylation of 5-methylhexan-2-amine using sulfonyl chlorides (e.g., chlorosulfonic acid in methylene chloride at 70°C) . Yield optimization strategies include:

-

Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency (see Table 1) .

-

Catalysis : Using bases like N-methylmorpholine to neutralize HCl byproducts .

-

Purification : Column chromatography (e.g., EtOAc/hexanes gradient) achieves >95% purity .

Table 1 : Solvent Influence on Sulfonamide Synthesis Efficiency

Solvent Yield (%) Purity (%) Methanol 76 85 THF 66 90 Ethanol 58 78

Q. How is 5-Methylhexane-2-sulfonamide characterized using spectroscopic methods?

- Answer :

- ¹H/¹³C NMR : Peaks at δ 3.5–3.8 ppm (CH₂-SO₂) and δ 1.2–1.5 ppm (methyl branching) confirm the sulfonamide structure .

- IR Spectroscopy : Stretching bands at 1160–1180 cm⁻¹ (S=O asymmetric) and 1330–1350 cm⁻¹ (S=O symmetric) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 180.3 .

Advanced Research Questions

Q. How can 5-Methylhexane-2-sulfonamide be evaluated for biological activity (e.g., NLRP3 inflammasome inhibition)?

- Answer :

- In Vitro Assays : Use J774A.1 murine macrophages primed with LPS and stimulated with ATP/nigericin. Measure IL-1β release via ELISA .

- Structure-Activity Relationship (SAR) : Compare analogues with varying alkyl chain lengths (e.g., hexane vs. pentane derivatives) to assess inhibitory potency .

- Docking Studies : Model interactions with NLRP3 ASC domain using AutoDock Vina .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?

- Answer :

- Dose-Response Curves : Validate IC₅₀ values across multiple replicates.

- Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation .

- Crystallography : Resolve 3D structures to confirm binding modes (e.g., sulfonamide-Arg interactions in NLRP3) .

Q. How are advanced analytical methods (e.g., chiral HPLC) applied to study stereochemical impurities in 5-Methylhexane-2-sulfonamide?

- Answer :

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns to separate enantiomers.

- Method Validation : Optimize mobile phase (hexane:isopropanol, 90:10) and flow rate (1.0 mL/min) .

- Limit of Detection (LOD) : Achieve <0.1% impurity detection via UV at 254 nm .

Methodological Considerations

Q. What experimental designs mitigate batch-to-batch variability in sulfonamide synthesis?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and reaction time.

- In-Line Monitoring : FTIR or Raman spectroscopy tracks reaction progression in real time .

- Quality Control : Implement USP/Ph.Eur. guidelines for residual solvent analysis .

Q. How is computational chemistry integrated into the development of 5-Methylhexane-2-sulfonamide derivatives?

- Answer :

- Quantum Mechanics (QM) : Calculate electron density maps to predict sulfonamide reactivity.

- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM force fields .

- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.